2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline
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Overview
Description
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is a chemical compound with the molecular formula C13H14ClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline typically involves the chlorination of a quinoline precursor followed by methoxylation and methylation reactions. One common synthetic route starts with the chlorination of 5,8-dimethoxy-3,4-dimethylquinoline using thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
58868-28-3 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-5,8-dimethoxy-3,4-dimethylquinoline |
InChI |
InChI=1S/C13H14ClNO2/c1-7-8(2)13(14)15-12-10(17-4)6-5-9(16-3)11(7)12/h5-6H,1-4H3 |
InChI Key |
LLZYHJQXJGNLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C(C=CC(=C12)OC)OC)Cl)C |
Origin of Product |
United States |
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